molecular formula C23H21FN4S B3654222 4-[4-(4-fluorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(4-fluorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3654222
M. Wt: 404.5 g/mol
InChI Key: ZASVDCRANMSGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(4-fluorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C22H21FN6 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound has been used in the development of inhibitors of tyrosinase (TYR) as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans .


Synthesis Analysis

The synthesis of this compound involves the design and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . The synthesis process was optimized to improve the TYR affinity of 4-(fluorobenzyl)piperazine compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 388.451 . Unfortunately, the available resources do not provide further details on the physical and chemical properties of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanogenesis . It’s particularly effective in inhibiting TYR from Agaricus bisporus (AbTYR) .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, buyers assume responsibility to confirm product identity and/or purity .

Future Directions

The compound has shown promise in the treatment of hyperpigmentation disorders in humans . Future research could focus on optimizing its synthesis and further exploring its mechanism of action. It could also be beneficial to conduct more studies on its safety and potential side effects.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c24-19-8-6-17(7-9-19)14-27-10-12-28(13-11-27)22-21-20(18-4-2-1-3-5-18)15-29-23(21)26-16-25-22/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASVDCRANMSGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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